molecular formula C10H14O2S B7996970 (3,4-Dimethoxyphenyl)(ethyl)sulfane

(3,4-Dimethoxyphenyl)(ethyl)sulfane

Cat. No. B7996970
M. Wt: 198.28 g/mol
InChI Key: FNXNBFWXOUYDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxyphenyl)(ethyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)(ethyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Materials : A study by Dhandapani et al. (2017) focused on the synthesis and characterization of a nonlinear optical organic crystal, which included a compound structurally related to (3,4-Dimethoxyphenyl)(ethyl)sulfane. This research highlights its potential application in optical devices due to its interesting nonlinear optical properties (Dhandapani, Manivarman, & Subashchandrabose, 2017).

  • Analytical Chemistry : A method involving a compound related to (3,4-Dimethoxyphenyl)(ethyl)sulfane was developed for the spectrofluorimetric determination of tofisopam, a pharmaceutical compound, showcasing its utility in analytical chemistry (Kása, Hornyák, Kőrösi, & Hámori, 1989).

  • Pharmacology and Medicinal Chemistry : Research on related compounds has shown potential in the synthesis of disease-modifying antirheumatic drugs, indicating a role in medicinal chemistry and drug development (Baba, Makino, Ohta, & Sohda, 1998).

  • Antibacterial Agents : Siddiqui et al. (2014) investigated compounds structurally similar to (3,4-Dimethoxyphenyl)(ethyl)sulfane for their antibacterial properties, suggesting its relevance in developing new antibacterial agents (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).

  • Chemiluminescence Studies : The base-induced chemiluminescence of sulfanyl-substituted compounds, related to (3,4-Dimethoxyphenyl)(ethyl)sulfane, was studied by Watanabe et al. (2010), indicating applications in chemical sensing and analytical methods (Watanabe, Kikuchi, Maniwa, et al., 2010).

  • Organic Synthesis : Research by Gentles et al. (1991) involved the synthesis of dopamine analogues using a compound similar to (3,4-Dimethoxyphenyl)(ethyl)sulfane, demonstrating its utility in the field of organic synthesis (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Optoelectronic Materials : Alemán and Casanovas (2004) investigated the electronic properties of materials related to (3,4-Dimethoxyphenyl)(ethyl)sulfane, which could be useful in the development of optoelectronic devices (Alemán & Casanovas, 2004).

  • Antioxidant Properties : The antioxidant properties of novel compounds containing a moiety related to (3,4-Dimethoxyphenyl)(ethyl)sulfane were studied by Ünver et al. (2011), indicating its potential in pharmaceutical and nutraceutical applications (Ünver, Meydanal, Sancak, et al., 2011).

properties

IUPAC Name

4-ethylsulfanyl-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXNBFWXOUYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(ethyl)sulfane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 2
Reactant of Route 2
(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 3
Reactant of Route 3
(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 4
Reactant of Route 4
(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 5
Reactant of Route 5
(3,4-Dimethoxyphenyl)(ethyl)sulfane
Reactant of Route 6
Reactant of Route 6
(3,4-Dimethoxyphenyl)(ethyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.